CCG 2046 is synthesized from readily available chemical precursors, notably through the reaction of 2-pentanone with malononitrile. This synthesis typically requires controlled conditions to ensure high yield and purity. As a small molecule inhibitor, it plays a significant role in pharmacological studies targeting RGS4, which is implicated in various diseases, including certain cancers and neurological disorders .
The synthesis of CCG 2046 involves several steps that can be outlined as follows:
The precise parameters for the synthesis have not been extensively documented in public literature but are crucial for achieving the desired product quality .
The molecular structure of CCG 2046 features a cyclopropane ring with multiple nitrile groups attached. Key characteristics include:
CCG 2046 undergoes various chemical reactions that can be categorized as follows:
These reactions are essential for modifying the compound for further studies or enhancing its biological activity .
CCG 2046 primarily functions as an inhibitor of RGS4, affecting G-protein signaling pathways. Its mechanism involves:
This mechanism suggests that CCG 2046 could have therapeutic potential in conditions where G-protein signaling is dysregulated.
CCG 2046 possesses several notable physical and chemical properties:
These properties affect its usability in laboratory settings and influence experimental outcomes .
CCG 2046 has diverse applications across several scientific fields:
The ongoing research on CCG 2046 aims to expand its applications and enhance understanding of G-protein signaling mechanisms .
Tumor Necrosis Factor-alpha (TNF-α) emerged as a pivotal cytokine in the pathogenesis of chronic inflammatory and autoimmune disorders, including rheumatoid arthritis (RA), Crohn’s disease (CD), and inflammatory bowel disease (IBD). Its role in driving inflammation, tumor necrosis, and apoptosis through activation of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways established it as a high-value therapeutic target [1] [5]. Early therapies focused on biologic agents such as monoclonal antibodies (e.g., infliximab, adalimumab) and soluble receptors (etanercept), which sequester soluble TNF-α. Despite clinical success, limitations include immunogenicity, poor oral bioavailability, and high production costs. This spurred interest in small-molecule inhibitors like CCG-2046 that could disrupt TNF-α signaling more efficiently [1] [10].
Traditional TNF-α detection methods like enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay were unsuitable for large-scale compound screening due to multiple wash steps, long incubation times, and radioactive waste generation [1] [4]. To overcome these limitations, homogeneous (no-wash) HTS platforms were developed:
Table 1: Comparison of HTS Platforms for TNF-α Inhibitor Screening
Parameter | HTRF | AlphaLISA | Traditional ELISA |
---|---|---|---|
Assay Steps | Homogeneous (no wash) | Homogeneous (no wash) | Multiple washes |
Throughput | 1,536-well format | 384/1,536-well compatible | 96-well standard |
Signal Mechanism | FRET (ratio 665 nm/615 nm) | Chemiluminescence (615 nm) | Colorimetric (450 nm) |
Sensitivity | ~10 pg/mL | ~4 pg/mL | ~5–50 pg/mL |
Run Time | 3 hours post-incubation | 1–2 hours | 4–6 hours |
These platforms enabled screening of >100,000 compounds in days, identifying inhibitors of TNF-α production or secretion [1] [6].
CCG-2046 was identified as a novel TNF-α inhibitor during qHTS of the 1,280-compound Library of Pharmacologically Active Compounds (LOPAC) using THP-1 human monocytic cells. Lipopolysaccharide (LPS) was used to induce TNF-α secretion, and inhibitors were validated in three phases [1] [2] [4]:1. Primary qHTS:- Platform: HTRF in 1,536-well plates.- Method: THP-1 cells (3,000/well) + compounds (7 concentrations, 2.9 nM–46 µM) + LPS (1 µg/mL).- Detection: Anti-TNF-α cryptate/XL665 antibodies; signal measured after 17-hour incubation.- Hit Criteria: >50% inhibition at <5 µM potency and low cytotoxicity (CellTiter-Glo® assay).CCG-2046 showed submicromolar potency (IC₅₀ ~0.8 µM) and suppressed TNF-α secretion by >80% [1] [4].
Table 2: Activity Profile of CCG-2046 in TNF-α Inhibition Assays
Assay Format | Cell Line | Potency (IC₅₀) | Max Inhibition (%) | Viability (EC₅₀) | Selectivity Index |
---|---|---|---|---|---|
HTRF (Primary) | THP-1 | 0.8 µM | 85% | >30 µM | >37.5 |
AlphaLISA (Confirm) | THP-1 | 1.2 µM | 82% | >30 µM | >25 |
ELISA | THP-1 | 1.5 µM | 80% | >30 µM | >20 |
Selectivity Index = Viability EC₅₀ / TNF-α IC₅₀ [1] [4]
The synergy between HTRF (high-throughput) and AlphaLISA (high-sensitivity) platforms accelerated CCG-2046’s validation as a non-cytotoxic, mechanistically novel TNF-α inhibitor [1] [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7